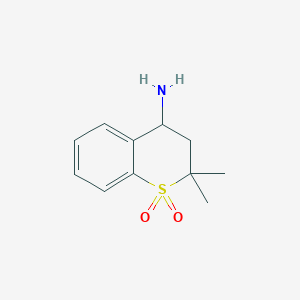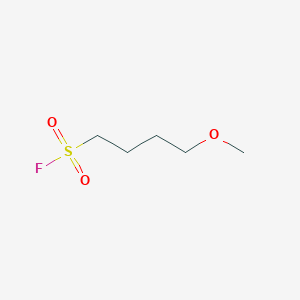
(E)-5,7-Dichloro-N'-hydroxyisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound with notable properties and applications in various scientific fields This compound is characterized by its unique structure, which includes dichloro substitutions and a hydroxyisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the chlorination of isoquinoline derivatives followed by the introduction of the hydroxy and carboximidamide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature control, reagent addition, and product isolation is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.
Scientific Research Applications
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers utilize this compound to study its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: There is ongoing research into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which (E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroisoquinoline: Lacks the hydroxy and carboximidamide groups but shares the dichloroisoquinoline core.
N’-hydroxyisoquinoline-1-carboximidamide: Similar structure but without the dichloro substitutions.
Uniqueness
(E)-5,7-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C10H7Cl2N3O |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
5,7-dichloro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7Cl2N3O/c11-5-3-7-6(8(12)4-5)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI Key |
SOBDPPLSVRMHMB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)/C(=N\O)/N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)





![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)


![1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B13168196.png)

